6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of multiple functional groups, including a furan ring, a phenyl group, a pyridine ring, and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves the construction of the isoxazole ring followed by the introduction of the furan, phenyl, and pyridine moieties. One common synthetic route involves the cyclization of a suitable precursor, such as a 4-aminoisoxazole derivative, with a pyridine carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: The compound has shown promise as a bioactive molecule with potential applications in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: Preliminary studies suggest that the compound may have anticancer, antibacterial, or antiviral properties. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Industry: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. Additionally, the compound’s ability to bind to DNA or RNA may contribute to its potential anticancer or antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 6-(2-furyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Uniqueness
6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties The presence of the furan, phenyl, and pyridine rings, along with the isoxazole core, allows for diverse reactivity and potential interactions with various biological targets
Properties
IUPAC Name |
6-(furan-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-22(25-14-15-6-4-10-24-13-15)17-12-18(19-9-5-11-29-19)26-23-20(17)21(27-30-23)16-7-2-1-3-8-16/h1-13H,14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYOVYAMDPVYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)NCC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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